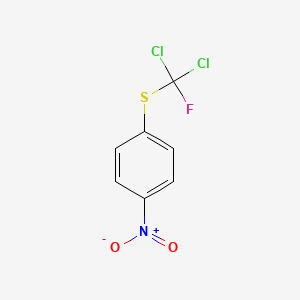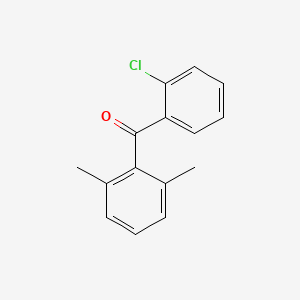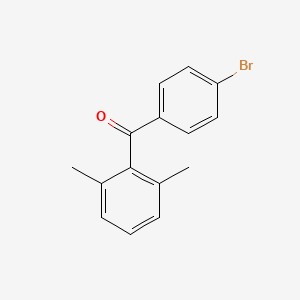
2,6-Dimethyl-3'-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-3’-fluorobenzophenone is a chemical compound with the molecular formula C15H13FO and a molecular weight of 228.26 g/mol. It is widely used in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3’-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,6-dimethylfluorobenzene and benzoyl chloride as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.
Industrial Production Methods: In an industrial setting, the production of 2,6-Dimethyl-3’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: 2,6-Dimethyl-3’-fluorobenzophenone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like sodium iodide in acetone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone under reflux conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenones depending on the substituent introduced.
Scientific Research Applications
2,6-Dimethyl-3’-fluorobenzophenone is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3’-fluorobenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved often include signal transduction and metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
- 2,6-Dimethylbenzophenone
- 3’-Fluorobenzophenone
- 2,6-Dimethyl-4’-fluorobenzophenone
Comparison: 2,6-Dimethyl-3’-fluorobenzophenone is unique due to the specific positioning of the fluorine atom and the dimethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the fluorine atom can significantly affect the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry.
Properties
IUPAC Name |
(2,6-dimethylphenyl)-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-5-3-6-11(2)14(10)15(17)12-7-4-8-13(16)9-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIBGLRRUSOFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

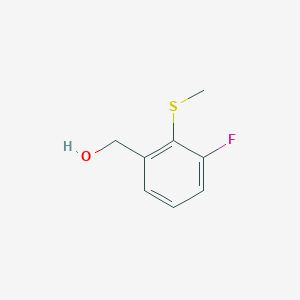
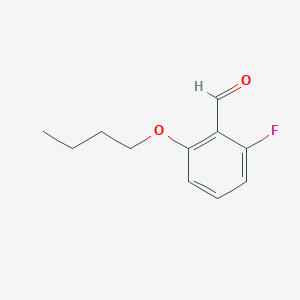
![Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B6317797.png)
![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6317812.png)
![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine](/img/structure/B6317820.png)
![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)
![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6317823.png)
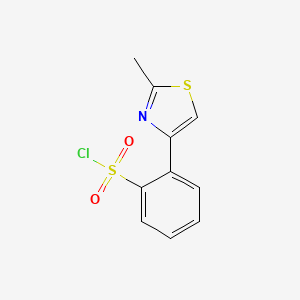
![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine](/img/structure/B6317844.png)
![N-[[4-(triazol-1-yl)phenyl]methyl]cycloheptanamine](/img/structure/B6317849.png)
